molecular formula C15H20BrN3O4 B13728089 (S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

(S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Cat. No.: B13728089
M. Wt: 386.24 g/mol
InChI Key: OLQSTYVOHOHOTC-NSHDSACASA-N
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Description

(S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.

    Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction using 4-bromopyridine as the electrophile.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperazine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized piperazine compounds.

Scientific Research Applications

(S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(4-Chloropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(4-Fluoropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(4-Methylpyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Uniqueness

The uniqueness of (S)-4-(4-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid lies in the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C15H20BrN3O4

Molecular Weight

386.24 g/mol

IUPAC Name

(2S)-4-(4-bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)12-8-10(16)4-5-17-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)/t11-/m0/s1

InChI Key

OLQSTYVOHOHOTC-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC=CC(=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC=CC(=C2)Br

Origin of Product

United States

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